molecular formula C10H16ClN7O B074659 5-(N-tert-Butyl)amiloride CAS No. 1152-29-0

5-(N-tert-Butyl)amiloride

Cat. No. B074659
CAS RN: 1152-29-0
M. Wt: 285.73 g/mol
InChI Key: BUGBFZNZJXLHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(N-tert-Butyl)amiloride (also known as TBA) is a potent and selective inhibitor of the Na+/H+ exchanger (NHE) isoform 1. It is a small molecule that has been extensively studied for its potential use in scientific research applications. In

Mechanism Of Action

TBA inhibits NHE1 by binding to the extracellular domain of the transporter and blocking the transport of Na+ and H+ ions across the plasma membrane. This results in a decrease in intracellular pH and an inhibition of downstream signaling pathways that are dependent on NHE1 activity.

Biochemical And Physiological Effects

TBA has been shown to have a variety of biochemical and physiological effects, including a decrease in intracellular pH, an inhibition of cell migration and proliferation, and a reduction in cardiac hypertrophy. TBA has also been shown to protect against ischemic injury in the heart and brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of TBA is its specificity for NHE1, which allows for the selective inhibition of this transporter without affecting other ion transporters. However, TBA has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for the study of TBA. One area of interest is the development of more potent and selective NHE1 inhibitors that can be used in clinical applications. Another area of interest is the investigation of the role of NHE1 in other physiological and pathological processes, such as inflammation and neurodegeneration. Finally, the use of TBA in combination with other drugs or therapies may provide new insights into the treatment of various diseases.

Synthesis Methods

TBA can be synthesized using a variety of methods, including the reaction of 5-amino-3-(4-methylphenyl)-1,2,4-oxadiazole with tert-butyl bromoacetate in the presence of a base. The resulting product is then treated with hydrochloric acid to yield TBA.

Scientific Research Applications

TBA has been widely used in scientific research to study the role of NHE1 in a variety of physiological and pathological processes. For example, TBA has been used to investigate the role of NHE1 in cardiac hypertrophy, ischemic heart disease, and cancer. TBA has also been used to study the effects of NHE1 inhibition on intracellular pH regulation, cell migration, and cell proliferation.

properties

CAS RN

1152-29-0

Product Name

5-(N-tert-Butyl)amiloride

Molecular Formula

C10H16ClN7O

Molecular Weight

285.73 g/mol

IUPAC Name

3-amino-5-(tert-butylamino)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide

InChI

InChI=1S/C10H16ClN7O/c1-10(2,3)18-7-5(11)15-4(6(12)16-7)8(19)17-9(13)14/h1-3H3,(H3,12,16,18)(H4,13,14,17,19)

InChI Key

BUGBFZNZJXLHKN-UHFFFAOYSA-N

SMILES

CC(C)(C)NC1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N

Canonical SMILES

CC(C)(C)NC1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N

Other CAS RN

1152-29-0

synonyms

5-(N-tert-butyl)amiloride
5-N-t-butylamiloride

Origin of Product

United States

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